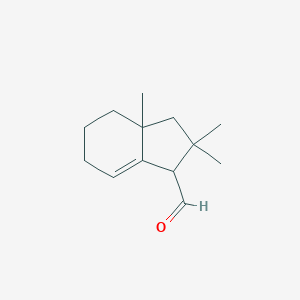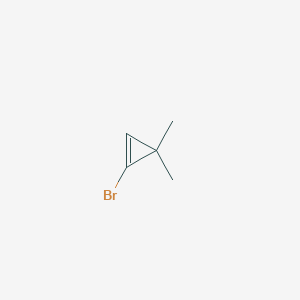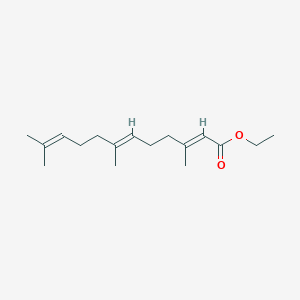
Ethyl trans,trans-farnesoate
Descripción general
Descripción
Ethyl trans,trans-farnesoate (ETAF) is a natural hormone found in crustaceans and insects. It is a sesquiterpenoid ester produced by the corpora allata glands. ETAF plays a vital role in the regulation of growth, reproduction, and development in crustaceans and insects. In recent years, ETAF has been studied for its potential applications in scientific research.
Mecanismo De Acción
Ethyl trans,trans-farnesoate acts as a hormone in crustaceans and insects, regulating various physiological processes such as growth, reproduction, and development. It binds to specific receptors in the target cells, leading to the activation of signaling pathways that regulate gene expression. The mechanism of action of Ethyl trans,trans-farnesoate is complex and varies depending on the target cell and species.
Efectos Bioquímicos Y Fisiológicos
Ethyl trans,trans-farnesoate has several biochemical and physiological effects on crustaceans and insects. It regulates the synthesis of juvenile hormone, which is essential for the regulation of growth and development. Ethyl trans,trans-farnesoate also regulates the synthesis of ecdysteroids, which are essential for the regulation of molting and metamorphosis. In addition, Ethyl trans,trans-farnesoate has been shown to regulate the synthesis of vitellogenin, a protein essential for reproduction in female insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl trans,trans-farnesoate has several advantages for laboratory experiments. It is a natural hormone, making it more biologically relevant than synthetic hormones. Ethyl trans,trans-farnesoate can also be synthesized in large quantities, making it more accessible for scientific research. However, there are also limitations to using Ethyl trans,trans-farnesoate in laboratory experiments. It is only found in crustaceans and insects, limiting its applicability to other species. In addition, the mechanism of action of Ethyl trans,trans-farnesoate is complex, making it difficult to study.
Direcciones Futuras
There are several future directions for the study of Ethyl trans,trans-farnesoate. One direction is the development of Ethyl trans,trans-farnesoate as a potential alternative to chemical pesticides in agriculture. Another direction is the study of Ethyl trans,trans-farnesoate in other species, such as mammals, to understand its potential applications in human health. The development of new methods for the synthesis and purification of Ethyl trans,trans-farnesoate is also an area of future research. Overall, the study of Ethyl trans,trans-farnesoate has the potential to contribute to a better understanding of the regulation of growth, development, and reproduction in animals.
Aplicaciones Científicas De Investigación
Ethyl trans,trans-farnesoate has been studied extensively for its potential applications in scientific research. It has been used as a model hormone to study the regulation of growth and development in crustaceans and insects. Ethyl trans,trans-farnesoate has also been studied for its potential applications in agricultural pest control. Several studies have shown that Ethyl trans,trans-farnesoate can regulate the reproduction and development of agricultural pests, making it a potential alternative to chemical pesticides.
Propiedades
Número CAS |
19954-66-6 |
|---|---|
Nombre del producto |
Ethyl trans,trans-farnesoate |
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h9,11,13H,6-8,10,12H2,1-5H3/b15-11+,16-13+ |
Clave InChI |
RAVLTUCAFRTDRY-NWFDBUFXSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)C |
Sinónimos |
(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienoic acid ethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

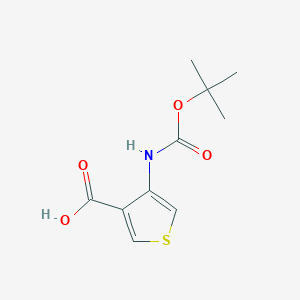
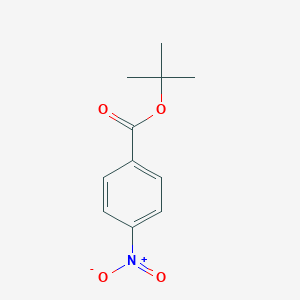
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
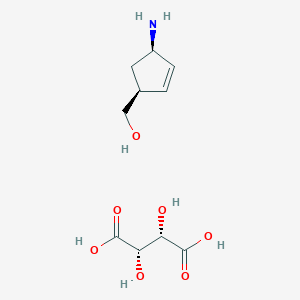
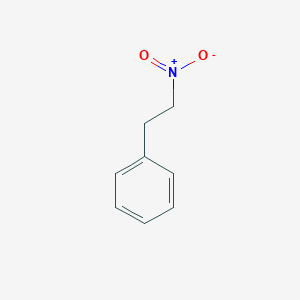
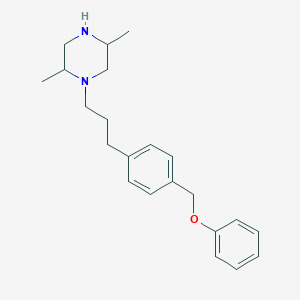
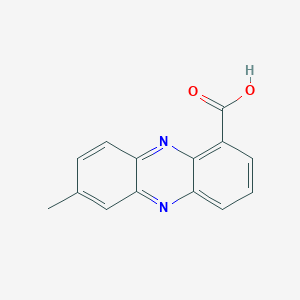
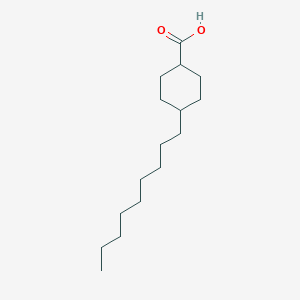
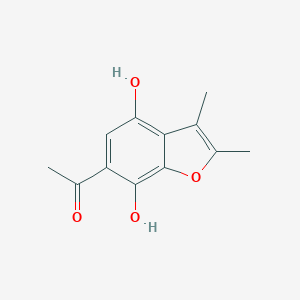

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
